![molecular formula C21H27NO4 B14182595 Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate CAS No. 889867-15-6](/img/structure/B14182595.png)
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzoate ester linked to a hexyl chain, which is further connected to a methylpyridinyl group through an ether linkage. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 6-methylpyridin-3-ol: This can be synthesized through the methylation of pyridin-3-ol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-(6-methylpyridin-3-yloxy)hexanol: This involves the reaction of 6-methylpyridin-3-ol with 1-bromohexane in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of 2-(6-methylpyridin-3-yloxy)hexanol with ethyl 4-hydroxybenzoate using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ether linkages allow it to interact with enzymes and receptors, potentially modulating their activity. The methylpyridinyl group may contribute to its binding affinity and specificity towards certain biological targets, influencing cellular processes and biochemical pathways.
類似化合物との比較
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]butyl}oxy)benzoate
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]pentyl}oxy)benzoate
- Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]heptyl}oxy)benzoate
Comparison: Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate is unique due to its specific hexyl chain length, which may influence its solubility, reactivity, and biological activity compared to its analogs with shorter or longer alkyl chains. The presence of the 6-methylpyridinyl group also distinguishes it from other benzoate esters, potentially enhancing its binding affinity and specificity in biological applications.
特性
CAS番号 |
889867-15-6 |
|---|---|
分子式 |
C21H27NO4 |
分子量 |
357.4 g/mol |
IUPAC名 |
ethyl 4-[2-(6-methylpyridin-3-yl)oxyhexoxy]benzoate |
InChI |
InChI=1S/C21H27NO4/c1-4-6-7-20(26-19-11-8-16(3)22-14-19)15-25-18-12-9-17(10-13-18)21(23)24-5-2/h8-14,20H,4-7,15H2,1-3H3 |
InChIキー |
FQDZBHRNDAJMJU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CN=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


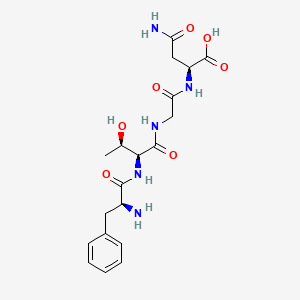
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
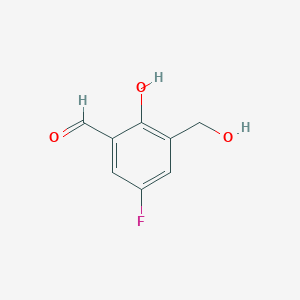
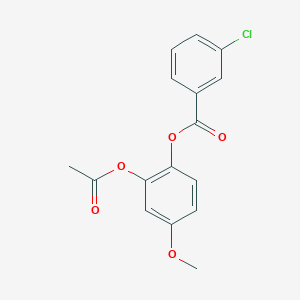
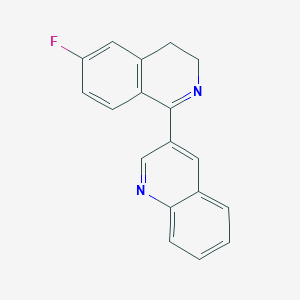
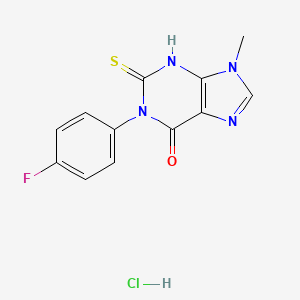
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
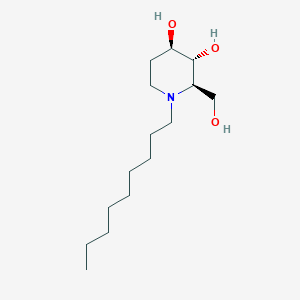
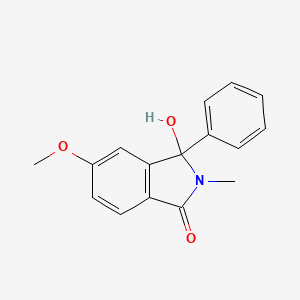
![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
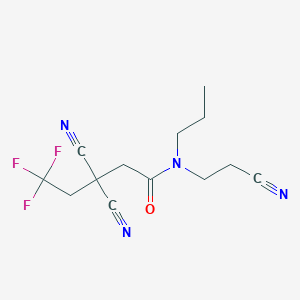
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
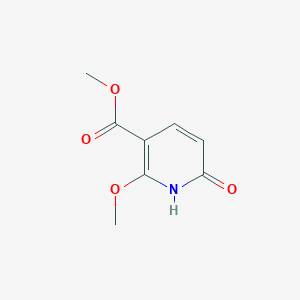
![Ethyl 2-{[(1E)-N-benzoylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B14182590.png)
